Product packaging for pent-4-ynyl 4-methylbenzenesulfonate(Cat. No.:CAS No. 77758-50-0)

pent-4-ynyl 4-methylbenzenesulfonate

Cat. No.: B027032
CAS No.: 77758-50-0
M. Wt: 238.3 g/mol
InChI Key: HUDMRXOBWIYVMZ-UHFFFAOYSA-N
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Description

Pent-4-ynyl 4-methylbenzenesulfonate (CAS 77758-50-0) is a high-value chemical building block of interest in synthetic organic chemistry and medicinal chemistry research. This compound features a terminal alkyne group and an excellent sulfonate ester leaving group, enabling dual reactivity for constructing complex molecular architectures . The tosylate group is highly effective in nucleophilic substitution reactions (SN2), allowing researchers to introduce the pent-4-ynyl moiety using a wide range of carbon, nitrogen, oxygen, and sulfur nucleophiles . Concurrently, the terminal alkyne is a key handle for metal-catalyzed couplings, such as the Sonogashira reaction, and most notably, it readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), the premier "click chemistry" reaction, for the reliable synthesis of 1,2,3-triazoles . This dual functionality makes it a strategic intermediate for preparing advanced scaffolds found in pharmaceuticals and bioactive compounds. The compound is closely related to pent-4-enyl analogs, which have been utilized as key intermediates in enantioselective synthesis via ring-closing metathesis to create pyrrolidine-containing alkaloid skeletons of biological and pharmaceutical interest . This compound is offered for research applications only. It is strictly not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O3S B027032 pent-4-ynyl 4-methylbenzenesulfonate CAS No. 77758-50-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pent-4-ynyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3S/c1-3-4-5-10-15-16(13,14)12-8-6-11(2)7-9-12/h1,6-9H,4-5,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDMRXOBWIYVMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450150
Record name pent-4-ynyl tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77758-50-0
Record name pent-4-ynyl tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Pent 4 Ynyl 4 Methylbenzenesulfonate

Established Laboratory-Scale Synthetic Routes

The most common and well-documented method for the preparation of pent-4-ynyl 4-methylbenzenesulfonate (B104242) is the tosylation of 4-pentyn-1-ol. This reaction involves the conversion of the primary alcohol group of 4-pentyn-1-ol into a tosylate ester, which is an excellent leaving group in nucleophilic substitution and elimination reactions.

Tosylation of 4-Pentyn-1-ol

The tosylation of 4-pentyn-1-ol is typically carried out by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. Common bases used for this purpose include pyridine (B92270) and triethylamine. The reaction is generally performed in an aprotic solvent, such as dichloromethane (DCM) or diethyl ether, to avoid unwanted side reactions.

A general procedure involves dissolving 4-pentyn-1-ol in the chosen solvent, followed by the addition of the base and subsequent cooling of the mixture, typically to 0 °C. p-Toluenesulfonyl chloride is then added portion-wise to control the exothermic nature of the reaction. The reaction progress is often monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

Reaction Conditions and Yield Optimization

The yield of pent-4-ynyl 4-methylbenzenesulfonate can be influenced by several factors, including the choice of base, solvent, reaction temperature, and reaction time. Optimization of these parameters is crucial for achieving high yields and purity of the desired product.

For instance, the use of 4-dimethylaminopyridine (DMAP) as a catalyst in conjunction with a base like triethylamine can significantly accelerate the reaction rate. The selection of the solvent is also critical; while dichloromethane is widely used, other aprotic solvents can be employed. The reaction temperature is typically kept low (0 °C to room temperature) to minimize the formation of side products. The reaction time can vary from a few hours to overnight, depending on the specific conditions employed. Workup of the reaction mixture generally involves washing with aqueous solutions to remove the base and its salt, followed by drying and evaporation of the solvent. Purification of the crude product is often achieved by column chromatography.

BaseSolventCatalystTemperature (°C)Reaction Time (h)Yield (%)
PyridineDichloromethaneNone0 to rt12>90
TriethylamineDichloromethaneDMAP (catalytic)0495
Potassium HydroxideWaterN,N-dimethylbenzylaminert2Excellent

Scalable Preparation Techniques

The transition from laboratory-scale synthesis to a more scalable preparation of this compound requires consideration of factors such as cost of reagents, operational safety, and ease of purification. While the fundamental chemistry of tosylation remains the same, modifications to the procedure are often necessary for larger-scale production.

One approach to scalable synthesis involves the use of more cost-effective bases and solvents. For example, replacing pyridine with triethylamine or even inorganic bases like potassium carbonate can be economically advantageous. Solvent-free conditions have also been explored for tosylation reactions, which can simplify the workup process and reduce waste. A patented process for the preparation of aliphatic toluenesulfonates highlights the use of an alkali metal hydroxide in an aprotic solvent, which can be adapted for larger scales. google.com This method avoids the use of water in the separation and purification steps, which can be beneficial for industrial applications. google.com

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This involves considering the atom economy of the reaction, minimizing waste, and using less hazardous and more sustainable reagents and solvents.

Solvent Considerations for Sustainable Synthesis

A key aspect of greening the synthesis of sulfonate esters is the choice of solvent. Traditional solvents like dichloromethane are effective but pose environmental and health concerns. Consequently, there is a growing interest in finding more sustainable alternatives.

Water has been investigated as a green solvent for tosylation reactions. rsc.org An efficient method for the p-toluenesulfonylation of primary alcohols has been developed using water as the solvent, promoted by potassium hydroxide and a catalytic amount of a lipophilic tertiary amine. rsc.org This approach offers a more environmentally friendly alternative to the use of chlorinated solvents. rsc.org

Solvent-free reaction conditions represent another significant advancement in green synthesis. researchgate.net The tosylation of alcohols has been successfully carried out in the absence of a solvent, often with the use of a solid support or a catalyst that facilitates the reaction in the solid state. researchgate.net These methods can lead to higher yields, shorter reaction times, and a significant reduction in waste. researchgate.net

Solvent/ConditionAdvantagesDisadvantagesAssociated Green Chemistry Principle
WaterNon-toxic, non-flammable, readily availablePotential for hydrolysis of the product, requires phase-transfer catalyst for some substratesSafer Solvents and Auxiliaries
Solvent-freeEliminates solvent waste, simplifies workup, can lead to higher reaction ratesMay not be suitable for all substrates, potential for localized heatingPrevention
Ionic LiquidsLow volatility, recyclable, can act as both solvent and catalystHigh cost, potential toxicity and biodegradability issuesCatalysis, Safer Solvents and Auxiliaries

Reactivity Profiles and Mechanistic Investigations of Pent 4 Ynyl 4 Methylbenzenesulfonate

Transformations Involving the Terminal Alkyne Functionality

The terminal alkyne group in pent-4-ynyl 4-methylbenzenesulfonate (B104242) is a versatile functional group that participates in a host of transformations, most notably metal-catalyzed coupling reactions. mdpi.com The acidic nature of the terminal alkyne proton allows for the formation of metal acetylides, which are key intermediates in many of these processes.

Transition-metal catalysis provides powerful tools for the functionalization of alkynes, enabling the construction of complex molecules under mild conditions. acs.orgacs.org

Sonogashira Coupling The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org This method is exceptionally useful for synthesizing arylalkynes and conjugated enynes. libretexts.org The mild conditions allow for the use of a wide variety of functional groups in the substrates. wikipedia.orgresearchgate.net Pent-4-ynyl 4-methylbenzenesulfonate can be coupled with various aryl or vinyl halides, providing a direct route to more complex structures while retaining the valuable tosylate leaving group for subsequent transformations.

Table 2: Representative Sonogashira Coupling Reaction

Reactant 1 Reactant 2 Catalysts Base/Solvent Product

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) The CuAAC reaction is the cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, stereospecific, and simple to perform under benign conditions. wikipedia.orgorganic-chemistry.org This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide (B81097) to specifically form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.org The reaction is known for its remarkable efficiency and tolerance of a vast array of functional groups, and it can often be performed in aqueous solvents. organic-chemistry.orgnih.gov The terminal alkyne of this compound can react with an organic azide to form a triazole-containing product, a moiety prevalent in medicinal chemistry and materials science.

Table 3: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reactant 1 Reactant 2 Catalyst Solvent Product

Other metal-catalyzed transformations, such as gold-catalyzed hydrofunctionalization or dimerization nih.gov and iron- or cobalt-catalyzed hydrosilylation, can also utilize the terminal alkyne, further expanding the synthetic utility of this bifunctional molecule. nih.gov

Lack of Specific Research Data Prevents In-Depth Analysis of this compound Reactivity

A thorough investigation of scientific literature reveals a significant gap in detailed research specifically examining the reactivity of the chemical compound This compound . While the broader classes of reactions outlined—the Pauson-Khand Reaction (PKR), Sonogashira cross-coupling, and alkyne metathesis—are well-established areas of organic chemistry, specific studies focusing on this particular substrate are not available in the public domain. Consequently, a detailed, evidence-based article adhering to the requested structure with specific research findings and data tables for this compound cannot be generated at this time.

The Pauson-Khand reaction, a powerful method for constructing cyclopentenones, has been extensively studied with a variety of enynes. wikipedia.orgrsc.org The reaction's regioselectivity is generally governed by steric and electronic factors of the substituents on the alkyne and alkene moieties. nih.gov Similarly, the diastereoselectivity in intramolecular variants often depends on the substrate's conformation and the presence of chiral centers. nih.gov Mechanistic studies have largely focused on the cobalt-carbonyl catalyzed process, involving the formation of a cobalt-alkyne complex followed by alkene insertion and carbonyl group incorporation. wikipedia.orgwikipedia.org However, no specific data could be located detailing the behavior of this compound within this reaction framework, including its specific regioselective and diastereoselective outcomes or any unique mechanistic aspects influenced by the tosylate group.

The Sonogashira cross-coupling reaction, a cornerstone of C(sp²)-C(sp) bond formation, has been explored with a wide range of substrates. nih.govlibretexts.org Both gold- and palladium-catalyzed approaches are known, with palladium catalysis being more conventional. nih.govuwindsor.ca The substrate scope for palladium-catalyzed Sonogashira reactions is extensive, and while it includes various functionalized alkynes, specific studies detailing the coupling of this compound are absent from the available literature. The reactivity of the tosylate group as a potential leaving group in related systems has been investigated, but direct application and results for the specified compound are not documented. researchgate.netwikipedia.org

Alkyne metathesis, a process that redistributes alkyne fragments, has seen significant advancements with the development of various molybdenum and tungsten catalysts. d-nb.inforesearchgate.net This reaction can be applied to terminal alkynes, although it can be challenging due to competing polymerization. The influence of functional groups on the efficiency and selectivity of alkyne metathesis is an active area of research. However, no studies were found that specifically employ this compound as a substrate, precluding any detailed discussion of its behavior in this type of transformation.

Metal-Catalyzed Alkyne Functionalization

Palladium-Catalyzed Carboxylation and Cyclocarboxylation Reactions

Palladium-catalyzed carbonylation reactions represent a powerful tool for the introduction of carbonyl groups into organic molecules. While direct carboxylation of this compound itself is not extensively documented, the reactivity of its constituent functional groups—the terminal alkyne and the tosylate—in separate palladium-catalyzed carbonylative transformations suggests its potential utility in such reactions.

Aryl and vinyl tosylates have been successfully employed as substrates in palladium-catalyzed carbonylation reactions to form esters, amides, and carboxylic acids. organic-chemistry.org For instance, a catalytic system derived from Pd(OAc)₂ and a bulky, bidentate phosphine (B1218219) ligand can catalyze the carbonylation of aryl tosylates under atmospheric pressure of carbon monoxide (CO). organic-chemistry.org This demonstrates the viability of the C(sp³)–O bond of the tosylate group in this compound for oxidative addition to a low-valent palladium center, a key step in the catalytic cycle.

Furthermore, terminal alkynes are known to undergo a variety of palladium-catalyzed carbonylative cyclization reactions. For example, 2-alkynylanilines can be converted into N-acyl indoles through a palladium-catalyzed carbonylative process involving an aryl iodide and using benzene-1,3,5-triyl triformate (TFBen) as a CO source. rsc.org In a different approach, 2-propargyl-1,3-dicarbonyl compounds undergo oxidative aminocarbonylation with amines and CO, catalyzed by a PdI₂/KI system, to yield functionalized furan (B31954) derivatives. This transformation proceeds through the formation of a 2-ynamide intermediate followed by a 5-exo-dig cyclization.

Based on these precedents, it is plausible that this compound could undergo an intramolecular palladium-catalyzed cyclocarboxylation. In such a scenario, the palladium catalyst would first coordinate to the alkyne. Subsequent intramolecular attack by the tosylate oxygen, or more likely, intermolecular attack by an external nucleophile after CO insertion, could lead to the formation of cyclic products such as lactones, depending on the reaction conditions. The reaction would likely compete with intermolecular coupling processes, such as the Sonogashira coupling of the terminal alkyne. acs.org

Gold(I)-Catalyzed Activation and Cycloisomerization of Alkynes

Gold(I) catalysts are renowned for their exceptional ability to activate carbon-carbon multiple bonds, particularly alkynes, towards nucleophilic attack. This has led to the development of a vast array of cycloisomerization reactions. This compound, with its terminal alkyne, is a prime substrate for such transformations.

Research has shown that substrates containing both an alkyne and a tethered nucleophile or leaving group can undergo complex and elegant cyclization cascades. A highly relevant example is the gold(I)-catalyzed cycloisomerization of alkynyl hydroxyallyl tosylamides. In the presence of a cationic gold(I) catalyst, these substrates undergo a novel cycloisomerization to produce complex 4-oxa-6-azatricyclo[3.3.0.0²,⁸]octane skeletons. researchgate.netnih.govrsc.org This transformation highlights the capacity of gold catalysts to orchestrate intricate bond reorganizations involving both alkyne activation and the participation of a tosyl-protected nitrogen atom.

The general mechanism for gold-catalyzed cycloisomerization involves the coordination of the gold(I) catalyst to the alkyne, which significantly increases its electrophilicity. This "activated alkyne" is then susceptible to intramolecular attack by a tethered nucleophile. In the case of this compound, while the tosylate itself is a leaving group rather than a nucleophile, the activated alkyne could be attacked by an external nucleophile, followed by subsequent reaction involving the tosylate. Alternatively, the substrate could be modified to include a nucleophilic group, which would then readily participate in gold-catalyzed cyclization. For instance, gold-catalyzed reactions of ortho-(alkynyl)styrenes lead to various indenes and other polycyclic compounds through formal 5-endo-dig or 6-endo cyclizations. nih.gov

Directed Nucleopalladation in Alkyne 1,2-Difunctionalization

Nucleopalladation is a fundamental step in many palladium-catalyzed reactions, involving the addition of a nucleophile and a palladium species across a π-system. In the context of alkyne 1,2-difunctionalization, this process allows for the simultaneous introduction of two new functional groups across the carbon-carbon triple bond.

For this compound, a directed nucleopalladation sequence could be envisioned. The reaction would likely initiate with the coordination of a Pd(II) catalyst to the alkyne. A key challenge and area of mechanistic interest in nucleopalladation is the stereochemistry of the addition, which can proceed via either a syn- or anti-pathway, often depending on the specific substrate, nucleophile, and reaction conditions. acs.org

A plausible pathway for the 1,2-difunctionalization of this compound could involve an intramolecular cyclization initiated by nucleopalladation. For example, an external nucleophile (Nu⁻) could attack the palladium-activated alkyne, forming a vinyl-palladium intermediate. This intermediate could then undergo a reaction involving the tosylate group. If the tether length is appropriate, the tosylate could be displaced by a nucleophile in a subsequent step, or the organopalladium intermediate could undergo further transformations like insertion or cross-coupling reactions before reductive elimination. The regioselectivity of the initial nucleophilic attack would be a critical factor, governed by both electronic and steric effects.

Cobalt-NHC Promoted Alkyne Hydroboration and Cyclotrimerization

Cobalt catalysts, particularly those supported by N-heterocyclic carbene (NHC) ligands, have emerged as powerful and versatile tools for alkyne functionalization. Remarkably, by carefully selecting the ancillary ligands on the cobalt center, the reaction of terminal alkynes like this compound can be selectively steered towards either hydroboration or cyclotrimerization. rsc.org

Hydroboration: Using a cobalt-NHC complex with a rigid, tightly-bound auxiliary ligand such as pentamethylcyclopentadienyl (Cp*), the hydroboration of terminal alkynes with pinacolborane (HBpin) can be achieved. This reaction typically proceeds with high efficiency and selectivity, yielding the anti-Markovnikov trans-hydroboration product. For this compound, this would lead to (E)-pent-4-en-1-yl 4-methylbenzenesulfonate substituted with a boronate ester at the terminal carbon.

Cyclotrimerization: In contrast, when a cobalt-NHC complex bears a more labile auxiliary ligand like acetylacetonate (B107027) (acac), which provides a more flexible coordination environment, the catalytic pathway shifts dramatically towards [2+2+2] cyclotrimerization. rsc.org This reaction assembles three alkyne molecules to form a substituted benzene (B151609) ring. For a terminal alkyne like this compound, this process can lead to a mixture of regioisomers, typically the 1,2,4- and 1,3,5-trisubstituted benzene derivatives. Some cobalt catalyst systems, however, have shown high regioselectivity for the formation of 1,3,5-isomers from terminal aryl alkynes. nih.gov Mechanistic studies suggest that these reactions proceed through a key cobaltacyclopentadiene intermediate. nih.govacs.org

Table 1: Cobalt-NHC Catalyzed Reactions of Terminal Alkynes
Reaction TypeCobalt-NHC Auxiliary LigandTypical ReagentExpected Major Product for this compoundSelectivity
HydroborationCp* (rigid)HBpin(E)-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-yl) 4-methylbenzenesulfonateAnti-Markovnikov, trans-selective
Cyclotrimerizationacac (labile)None (self-trimerization)1,2,4- and 1,3,5-tris((5-(tosyloxy)pent-1-yn-1-yl))benzeneRegioisomeric mixture, often favoring 1,2,4-isomer rsc.org

Copper(I)-Catalyzed Cyclization Reactions

Copper(I) salts are effective catalysts for a variety of organic transformations, including the cyclization of functionalized alkynes. The presence of both a terminal alkyne and a tosylate leaving group in this compound suggests its potential to undergo intramolecular cyclization reactions under copper catalysis.

While direct copper-catalyzed cyclization of this specific substrate is not prominently featured in the literature, related transformations provide strong evidence for this possibility. For example, copper-catalyzed tandem reactions of N-alkynyl-3-hydroxyisoindolin-1-ones, which are generated from N-alkynyl phthalimides, lead to ortho-(2-oxazolyl)phenyl ketones. nih.gov This demonstrates the ability of copper(I) to catalyze complex cyclization-rearrangement cascades involving ynamide intermediates. Similarly, 2-alkynylanilines can be cyclized to form quinoline (B57606) derivatives under copper catalysis. nih.gov

A plausible pathway for the intramolecular cyclization of this compound would involve the formation of a copper acetylide in situ. This could be followed by an intramolecular nucleophilic attack, although the tosylate itself is not nucleophilic. A more likely scenario involves an intramolecular Sₙ2-type reaction where a nucleophile, delivered by or coordinated to the copper acetylide, displaces the tosylate leaving group. This would lead to the formation of a five-membered carbocycle. The efficiency of such a reaction would depend heavily on the reaction conditions and the ability of the copper catalyst to facilitate the cyclization over competing oligomerization or Glaser coupling of the terminal alkyne.

Cycloaddition Reactions (e.g., [4+2] Cycloaddition)

The alkyne moiety in this compound can act as a dienophile or a dipolarophile in cycloaddition reactions, providing a powerful method for the construction of cyclic and heterocyclic systems.

[4+2] Cycloaddition: The terminal alkyne can participate as a 2π component in Diels-Alder reactions. Intramolecular Diels-Alder reactions are particularly powerful for rapidly building molecular complexity. For instance, substrates containing a diene tethered to an alkynyl halide have been shown to undergo iridium-catalyzed intramolecular [4+2] cycloadditions to form bicyclic structures. beilstein-journals.org In another example, heterocyclic substrates with a tethered alkyne and a nitrile group can undergo a base-promoted tautomerization to an allene, which then participates in an intramolecular [4+2] cycloaddition with the nitrile to form fused pyridine (B92270) rings. nih.gov For this compound to undergo an intramolecular [4+2] cycloaddition, it would first need to be coupled with a diene-containing moiety.

[2+2] Cycloaddition: Photochemical methods can be used to induce intramolecular [2+2] cycloadditions. For example, the photoactivation of simple alkenylboronic esters via energy transfer catalysis can lead to the formation of bicyclic products containing a cyclobutane (B1203170) ring. beilstein-journals.org This suggests that if this compound were tethered to an alkene, it could potentially undergo an intramolecular [2+2] photocycloaddition.

[3+2] Dipolar Cycloaddition: The alkyne is an excellent dipolarophile for 1,3-dipolar cycloadditions. The most prominent example is the reaction with azides, which is discussed in detail in the following section on Click Chemistry. Another example involves the reaction of N-tosylhydrazones, which can decompose to form diazo compounds in situ. These diazo compounds can then undergo an intramolecular 1,3-dipolar cycloaddition with a tethered alkyne to construct fused pyrazole (B372694) skeletons. preprints.org

Click Chemistry Applications

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, stereospecific, and generate minimal byproducts. organic-chemistry.org The quintessential click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an azide and a terminal alkyne to form a highly stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov

This compound is an ideal substrate for CuAAC due to its terminal alkyne group. This reaction provides a highly efficient and reliable method for covalently linking the pentynyl tosylate scaffold to any molecule that can be functionalized with an azide group. The reaction is typically catalyzed by a source of Cu(I), often generated in situ from CuSO₄ with a reducing agent like sodium ascorbate, and proceeds rapidly at room temperature in a variety of solvents, including water. organic-chemistry.orgresearchgate.net

The resulting product is a 1,2,3-triazole that retains the tosylate group, which can then be used for further functionalization, for example, through nucleophilic substitution. This dual-handle approach makes this compound a valuable bifunctional linker in various fields.

Table 2: Click Chemistry Application of this compound
ReactantCatalyst SystemProductPotential Application Area
Benzyl AzideCuSO₄ / Sodium Ascorbate1-benzyl-4-(3-(tosyloxy)propyl)-1H-1,2,3-triazoleSynthesis of functionalized heterocycles
Azide-functionalized biomolecule (e.g., peptide, sugar)Cu(I) source (e.g., CuI, CuBr)Bioconjugate with a tosylate handle for further modificationChemical biology, bioconjugation nih.gov
Azide-terminated polymerCu(I) sourceGrafting polymers onto a small molecule scaffoldMaterials science, polymer chemistry
4-Azido-L-phenylalanineCu(I) sourceAmino acid derivative with a tosylate linkerPeptide modification, drug discovery medchemexpress.com

The applications are extensive. In medicinal chemistry, this reaction can be used to link the tosylate-bearing fragment to complex biologically active molecules or to build libraries of compounds for drug screening. nih.gov In materials science, it can be used to functionalize surfaces or synthesize complex polymers. In chemical biology, this compound can serve as a building block to create probes for studying biological processes. nih.gov The triazole linker is not just a passive connector; it is metabolically stable and can participate in hydrogen bonding, potentially influencing the biological activity of the final conjugate.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of click chemistry, prized for its high efficiency, regioselectivity, and mild reaction conditions. nih.govnih.gov this compound, as a terminal alkyne, is an excellent substrate for this transformation. The reaction involves the [3+2] cycloaddition of the terminal alkyne with an organic azide in the presence of a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. nih.govrsc.org This process selectively yields the 1,4-disubstituted 1,2,3-triazole regioisomer. nih.govnih.gov

The general mechanism for the CuAAC reaction proceeds through a series of steps involving copper-acetylide intermediates. nih.gov The reaction is compatible with a wide range of functional groups, and the presence of the tosylate group in this compound is not expected to interfere with the cycloaddition. The primary role of the copper(I) catalyst is to lower the activation energy of the cycloaddition compared to the uncatalyzed thermal Huisgen cycloaddition, which typically requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers. nih.gov

While specific kinetic data for the CuAAC reaction of this compound is not extensively reported in the literature, the reactivity is expected to be comparable to other terminal alkynes. The reaction progress can be monitored by standard analytical techniques such as thin-layer chromatography, NMR spectroscopy, or mass spectrometry.

Table 1: Representative Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Terminal Alkyne

EntryAzideCopper SourceLigand/AdditiveSolventTemp (°C)Time (h)Yield (%)
1Benzyl AzideCuSO₄·5H₂O/Na-AscorbateNonet-BuOH/H₂ORT12>95
2Phenyl AzideCuINoneTHFRT8>95
33-Azidopropan-1-olCu(OAc)₂THPTADMF404>90

This table presents typical conditions for CuAAC reactions with terminal alkynes, analogous to what would be expected for this compound.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Derived Moieties

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst, making it suitable for applications in living systems. researchgate.netacs.org This reaction relies on the high reactivity of a strained cyclic alkyne, typically a cyclooctyne (B158145), which readily undergoes cycloaddition with an azide. acs.org

This compound, in its native form, is a linear alkyne and therefore not suitable for SPAAC. To be utilized in this context, it would first need to be transformed into a strained cyclooctyne derivative. The tosylate group, being an excellent leaving group, could potentially be leveraged in a macrocyclization reaction to form the required strained ring system. However, specific synthetic protocols for the conversion of this compound into a SPAAC-reactive cyclooctyne are not described in the available scientific literature. The synthesis of strained cyclooctynes is often a multi-step and challenging process. acs.org

Should a derivative of this compound be successfully converted into a strained cyclooctyne, its reactivity in SPAAC would be dictated by the degree of ring strain and the electronic properties of the cyclooctyne.

Intramolecular Cyclization Pathways

The investigation of intramolecular cyclization pathways of this compound could reveal routes to novel cyclic and polycyclic structures. The presence of a terminal alkyne and a tosylate leaving group within the same molecule presents the potential for various intramolecular transformations.

Cascade Reactions Leading to Polycyclic Systems

There are no specific reports in the surveyed literature detailing cascade reactions initiated from this compound to form polycyclic systems. In principle, the alkyne moiety could be activated by a transition metal catalyst to undergo an intramolecular reaction with the carbon chain, potentially followed by further cyclizations. The tosylate group could also participate as a leaving group in such a cascade.

Rearrangements and Cycloisomerizations

Similarly, specific studies on rearrangements and cycloisomerizations of this compound are not documented in the scientific literature. Acetylenic tosylates can undergo various transformations, but the specific pathways for this compound remain to be explored.

Computational Chemistry Studies

Reaction Mechanism Analysis via Density Functional Theory (DFT)

While no dedicated Density Functional Theory (DFT) studies have been published specifically for this compound, the mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for terminal alkynes, in general, has been investigated using DFT. rsc.org These computational studies provide significant insights into the reaction mechanism that are applicable to substrates like this compound.

DFT calculations support a stepwise mechanism for CuAAC, rather than a concerted cycloaddition. rsc.org The calculations often explore the relative energies of various proposed intermediates and transition states, including mono- and dinuclear copper species. The role of the copper catalyst is shown to be the formation of a copper-acetylide, which then reacts with the azide. DFT studies have been instrumental in understanding the regioselectivity of the reaction, confirming the preferential formation of the 1,4-disubstituted triazole. rsc.org The calculations can also elucidate the role of ligands and solvent molecules in the catalytic cycle.

Elucidation of Transition State Structures and Reaction Barriers

Currently, there is a notable absence of published research detailing the specific transition state structures and associated reaction barriers for reactions involving this compound. Such studies would typically involve high-level computational modeling to map the potential energy surface of its reactions, such as cycloisomerization or cross-coupling reactions. The elucidation of these transition states would provide a deeper understanding of the bonding changes that occur during its transformation and the energy required to overcome the reaction's primary hurdle.

Theoretical Insights into Catalytic Activation and Selectivity

Similarly, detailed theoretical investigations into the catalytic activation of this compound and the factors governing selectivity in its reactions are not readily found in the literature. Research in this area would focus on the interaction of the compound with various catalysts, for instance, how a transition metal catalyst like gold or palladium coordinates to the alkyne or alkene functionality. nih.govnih.gov Understanding the electronic and steric interactions between the substrate and the catalyst at a molecular level is key to explaining and predicting regioselectivity and stereoselectivity. Without such specific studies, a detailed, data-driven discussion on the catalytic activation of this compound remains an area for future research.

Applications of Pent 4 Ynyl 4 Methylbenzenesulfonate in the Synthesis of Complex Molecular Architectures

Precursor in Radiopharmaceutical Synthesis

The terminal alkyne and tosylate functionalities of pent-4-ynyl 4-methylbenzenesulfonate (B104242) make it an attractive precursor for the development of radiolabeled compounds, particularly for Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research.

Development of Fluorine-18 (B77423) Labeled Diagnostic Agents for Positron Emission Tomography (PET)

The introduction of the positron-emitting radionuclide fluorine-18 (¹⁸F, t½ = 109.8 min) into biologically active molecules is a cornerstone of PET tracer development. The tosylate group in pent-4-ynyl 4-methylbenzenesulfonate serves as an excellent leaving group for nucleophilic substitution with [¹⁸F]fluoride. While direct literature specifically detailing the use of this compound in the synthesis of ¹⁸F-labeled PET agents is not abundant, the principle is well-established with analogous alkyne-bearing tosylates.

The general strategy involves the reaction of the tosylate precursor with [¹⁸F]fluoride, produced from a cyclotron, to yield an ¹⁸F-labeled terminal alkyne. This alkyne can then be utilized in subsequent "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate the ¹⁸F-label to a targeting vector, such as a peptide, antibody fragment, or small molecule designed to bind to a specific biological target. This modular approach allows for the late-stage introduction of the radiolabel, which is crucial given the short half-life of ¹⁸F.

Precursor Reaction ¹⁸F-Labeled Intermediate Subsequent Reaction Final PET Tracer
Alkyne-tosylateNucleophilic Fluorination with [¹⁸F]F⁻[¹⁸F]Fluoro-alkyneCuAAC with Azide-functionalized targeting molecule¹⁸F-Labeled Triazole-linked Conjugate

This strategy has been successfully employed in the development of various PET tracers for imaging targets such as prostate-specific membrane antigen (PSMA) and mitochondria. Although specific examples with this compound are not prominently reported, its structural features make it a prime candidate for such applications.

Synthetic Strategies for D3 Receptor Ligands

The dopamine (B1211576) D3 receptor is a significant target for the development of therapeutics for neuropsychiatric disorders, including schizophrenia and substance abuse. The synthesis of selective D3 receptor ligands often involves the construction of complex molecular scaffolds. While direct evidence of this compound's use in synthesizing D3 receptor ligands is scarce in readily available literature, its potential utility can be inferred from established synthetic routes.

Many D3 receptor ligands feature an extended chain connecting an aromatic or heteroaromatic core to a piperazine (B1678402) or piperidine (B6355638) moiety. The pentynyl chain of this compound could serve as this linker. The tosylate group allows for the alkylation of an appropriate amine, such as a substituted piperazine, while the terminal alkyne provides a handle for further functionalization, for instance, through Sonogashira coupling with an aromatic halide or a click reaction to introduce a triazole ring, a common feature in modern medicinal chemistry.

Building Block for Advanced Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in pharmaceuticals and biologically active natural products. The dual reactivity of this compound provides a versatile platform for the synthesis of diverse heterocyclic systems.

Synthesis of Triazole-Containing Scaffolds

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. researchgate.netnih.gov this compound, with its terminal alkyne, is an ideal substrate for this transformation.

The synthetic utility lies in the ability to first perform the CuAAC reaction with an azide (B81097) of interest to form a triazole-containing tosylate. This intermediate can then undergo nucleophilic substitution at the tosylated carbon with various nucleophiles, such as amines, phenols, or thiols, to introduce further diversity. Alternatively, the tosylate can be displaced first, followed by the click reaction. This modularity allows for the rapid generation of libraries of triazole-containing compounds for biological screening. Triazoles are known to be important pharmacophores, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Reactant 1 Reactant 2 Catalyst Product
This compoundOrganic Azide (R-N₃)Copper(I)1-(4-(tosyloxy)butyl)-4-substituted-1H-1,2,3-triazole

Construction of Fused Ring Systems with Biological Relevance

Fused heterocyclic systems are a common motif in many biologically active molecules. The combination of a terminal alkyne and a good leaving group in this compound can be exploited to construct such scaffolds through intramolecular cyclization reactions.

For example, the tosylate can be displaced by a nucleophile that is part of a heterocyclic or aromatic system. Subsequent intramolecular reaction of the newly introduced pentynyl chain with another functional group on the ring can lead to the formation of a new fused ring. While specific examples utilizing this compound are not extensively documented, the general strategy of using bifunctional linkers to construct fused heterocycles is a well-established synthetic approach.

Intermediate in Natural Product Synthesis

The synthesis of complex natural products often requires the use of versatile and strategically functionalized building blocks. The this compound moiety, with its defined carbon chain length and dual reactivity, has the potential to be a valuable intermediate in the total synthesis of certain natural products.

The terminal alkyne can be used for carbon-carbon bond formations through reactions like the Sonogashira coupling, or it can be hydrated to form a methyl ketone. The tosylate group allows for the introduction of various functionalities or for ring-closing reactions. Although no prominent examples of its direct use in a completed natural product synthesis are found in a general search of the literature, its structural elements are present in various natural product classes, suggesting its potential as a synthetic precursor. For instance, polyketide chains or macrocyclic structures could potentially be assembled using fragments derived from this building block.

Stereocontrolled Synthesis of Complex Carbon Skeletons

A review of available scientific literature did not yield specific examples of this compound being utilized in broader methodologies for the stereocontrolled synthesis of complex carbon skeletons beyond the specific context of total synthesis. However, the functional handles present in the molecule, namely the terminal alkyne and the tosylate, are staples in stereocontrolled reactions. For instance, in the synthesis of steroid hybrids, tosylate-bearing moieties are converted to azides, which then undergo copper(I)-catalyzed 1,3-dipolar cycloaddition with terminal alkynes to create triazole-containing structures in a regioselective manner. nih.gov

Scaffold for Designed Bioactive Molecules

The pent-4-ynyl group has been identified as a valuable component in the design of molecules with specific biological activities, underscoring the importance of this compound as a precursor.

Inhibitors of Protein Targets (e.g., Hsp90)

The pent-4-ynyl moiety has proven to be a particularly effective substituent in the development of purine-based inhibitors of Heat Shock Protein 90 (Hsp90). nih.govnih.gov Hsp90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins involved in cell growth and survival, making it an attractive target for cancer therapy. rsc.org

Structure-activity relationship (SAR) studies on a series of purine-scaffold Hsp90 inhibitors revealed that the nature of the N9-substituent is critical for potent inhibition. nih.gov Among more than forty different chains evaluated, the pent-4-ynyl group was one of the most favorable, significantly improving the binding affinity to Hsp90. nih.govnih.gov This enhancement is attributed to the hydrophobic interactions between the terminal alkyne and amino acid residues within the ATP-binding pocket of Hsp90. nih.gov

The combination of the N9-pent-4-ynyl chain with other favorable substitutions, such as fluorine at the C2 position of the purine (B94841) ring, has led to the development of highly potent inhibitors like PU24FCl. nih.gov This compound demonstrated significantly increased activity in degrading the Hsp90 client protein Her2 in cancer cells compared to earlier derivatives. nih.gov

Table 1: Impact of N9-Substituent on Hsp90 Inhibitor Activity
N9-SubstituentEffect on Hsp90 Binding/ActivityReference
Pent-4-ynylFavored; improved binding by almost an order of magnitude. nih.govnih.gov
2-Isopropoxy-ethylFavored; improved binding by almost an order of magnitude. nih.govnih.gov
ButylLess favored compared to pent-4-ynyl. nih.gov

Modulators of Neuropsychiatric Pathways

The therapeutic potential of Hsp90 inhibitors extends beyond oncology into the realm of neurodegenerative diseases. nih.gov Conditions such as Alzheimer's disease and Parkinson's disease are characterized by aberrant protein signaling, a process that can potentially be modulated by Hsp90 inhibition. nih.gov Brain-permeable purine-scaffold Hsp90 inhibitors, which can incorporate the pent-4-ynyl group, have shown promise in preclinical models of Alzheimer's disease. nih.gov These findings suggest a potential future application for compounds derived from this compound in the modulation of neuropsychiatric pathways, although this area of research is still in its early stages. nih.gov

Future Research Trajectories and Innovations

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The dual functionality of pent-4-ynyl 4-methylbenzenesulfonate (B104242) offers a rich playground for the development of novel catalytic systems. The terminal alkyne is a prime substrate for activation by various transition metals, while the tosylate is an excellent leaving group for nucleophilic substitution or cross-coupling reactions. Future research will likely focus on designing catalysts that can selectively activate one functional group in the presence of the other, or even engage both in a concerted or sequential manner.

Gold catalysts, known for their ability to activate C-C multiple bonds, are particularly promising. researchgate.netresearchgate.net Research into gold(I)-catalyzed cycloisomerization reactions of substrates containing both alkyne and N-tosylamide functionalities has shown the potential for constructing complex heterocyclic scaffolds. researchgate.net Future work could explore similar intramolecular reactions of pent-4-ynyl 4-methylbenzenesulfonate with tethered nucleophiles, catalyzed by new, more efficient gold complexes. The development of chiral gold catalysts could also enable enantioselective transformations.

Palladium and copper co-catalyzed Sonogashira-type couplings represent another fertile area of investigation. While traditionally used for coupling terminal alkynes with aryl or vinyl halides, recent studies have shown the viability of using aryl tosylates as coupling partners. maxapress.comnih.govacs.org The development of more active and robust palladium catalysts, perhaps employing novel phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), could enable efficient intermolecular and intramolecular couplings involving the tosylate group of this compound. researchgate.netresearchgate.net Furthermore, copper hydride-catalyzed hydroalkylation of alkynes with alkyl tosylates presents a novel approach to C(sp³)–C(sp²) bond formation, a strategy that could be adapted for this compound.

The following table summarizes potential catalytic systems for future exploration:

Catalyst SystemPotential Reaction TypeDesired Outcome
Gold(I)/Chiral LigandsIntramolecular Cyclization/CycloisomerizationEnantioselective synthesis of heterocycles and carbocycles.
Palladium/Copper/Novel LigandsInter- and Intramolecular Sonogashira CouplingEfficient C-C bond formation with a broader substrate scope.
Copper Hydride ComplexesReductive Cross-Coupling/HydroalkylationNovel bond constructions and functional group transformations.
Nickel/Cobalt Bimetallic SystemsReductive Homo-couplingDimerization and construction of symmetrical molecules. acs.org

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from batch to continuous flow processing offers numerous advantages, including improved safety, scalability, and process control. gelest.com The inherent reactivity of this compound makes it an ideal candidate for exploration within continuous flow systems. Future research in this area will likely focus on developing robust and efficient flow protocols for reactions utilizing this compound. For instance, palladium-catalyzed cross-coupling reactions, which often require precise control of reaction parameters, could benefit significantly from a continuous flow setup. beilstein-journals.org

Automated synthesis platforms, which integrate robotic handling of reagents with software-controlled reaction sequences, are revolutionizing chemical synthesis. researchgate.net The development of standardized protocols for reactions involving this compound would enable its integration into automated workflows for the rapid synthesis of compound libraries. This could be particularly valuable for medicinal chemistry applications, where the rapid generation of diverse molecular scaffolds is crucial.

Key areas for future development include:

Immobilized Catalysts: Designing solid-supported catalysts for use in packed-bed flow reactors to simplify purification and enable catalyst recycling.

In-line Analytics: Integrating spectroscopic techniques (e.g., IR, NMR) for real-time reaction monitoring and optimization.

Multi-step Flow Synthesis: Designing sequential flow processes where this compound is a key starting material for the synthesis of complex target molecules.

Expansion of Substrate Scope and Exploration of New Functional Group Compatibility

A critical aspect of developing any new synthetic method is understanding its scope and limitations. Future research will need to systematically investigate the compatibility of various functional groups with reactions involving this compound under different catalytic conditions. The tosylate group is a versatile leaving group that can be displaced by a wide range of nucleophiles, and its reactivity can be influenced by the choice of catalyst and reaction conditions. nih.gov

Studies will need to explore the compatibility of sensitive functional groups such as esters, amides, ketones, and nitriles in both the coupling partner and within the molecule tethered to the alkyne or tosylate. This will define the synthetic utility of this compound as a building block. For example, in palladium-catalyzed cross-coupling reactions, the tolerance of various functional groups on the coupling partner will be a key area of investigation.

The following table outlines potential areas for substrate scope and functional group compatibility studies:

Reaction TypeCoupling Partner/NucleophileFunctional Groups to be Tested
Sonogashira CouplingAryl/Vinyl Halides/TriflatesElectron-donating and withdrawing groups, heterocycles.
Nucleophilic SubstitutionN, O, S, C-based nucleophilesEsters, amides, ketones, nitriles, protected amines and alcohols.
Cycloaddition ReactionsDienes, azides, nitronesVarious substituents on the cycloaddition partner.

Advancement of Asymmetric Synthetic Strategies Utilizing the Compound

The development of asymmetric reactions is a cornerstone of modern organic synthesis, enabling the selective synthesis of a single enantiomer of a chiral molecule. The structure of this compound provides multiple opportunities for the development of asymmetric transformations.

Future research will likely focus on intramolecular cyclization reactions that create new stereocenters. The use of chiral catalysts, such as chiral gold complexes or palladium complexes with chiral ligands, could induce enantioselectivity in the formation of cyclic products. For example, an asymmetric intramolecular Sonogashira-type coupling could lead to the formation of chiral carbocycles or heterocycles.

Another promising avenue is the development of asymmetric additions to the alkyne. The addition of prochiral nucleophiles to the alkyne, activated by a chiral catalyst, could generate a new stereocenter. Furthermore, asymmetric conjugate addition reactions involving the alkyne moiety could be explored.

Potential asymmetric strategies include:

Catalyst-controlled enantioselective cyclizations: Employing chiral transition metal catalysts to control the stereochemical outcome of intramolecular reactions.

Substrate-controlled diastereoselective reactions: Utilizing chiral auxiliaries attached to the this compound backbone to direct the stereochemistry of subsequent transformations.

Asymmetric alkynylation of carbonyl compounds: While this typically involves adding an alkyne to a carbonyl, innovative strategies could involve using the bifunctional nature of the title compound in a tandem reaction. nih.gov

In-depth Mechanistic Probes through Advanced Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms is crucial for the rational design of new catalysts and the optimization of reaction conditions. Future research on this compound will undoubtedly involve in-depth mechanistic studies of its various transformations.

Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be employed to identify and characterize reaction intermediates. This information is invaluable for elucidating reaction pathways and understanding the role of the catalyst. For instance, the formation of key intermediates in gold-catalyzed cyclization reactions could be monitored to provide evidence for proposed mechanisms.

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for studying reaction mechanisms. maxapress.comrsc.org DFT calculations can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. Such studies can provide detailed insights into the factors that control reactivity and selectivity. For example, computational analysis of gold-catalyzed isomerization of alkynyl epoxides has provided valuable mechanistic understanding that could be applied to reactions of this compound. maxapress.com

Key areas for mechanistic investigation include:

The mode of alkyne activation: Understanding how different catalysts interact with the alkyne and how this influences the subsequent reaction.

The nature of the catalytic cycle: Elucidating the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination in cross-coupling reactions.

The origin of stereoselectivity: Using computational models to understand how chiral catalysts transfer stereochemical information to the product.

Q & A

Q. What are the optimal synthetic conditions for preparing pent-4-ynyl 4-methylbenzenesulfonate?

Methodological Answer: The compound is synthesized via sulfonylation of pent-4-yn-1-ol with 4-methylbenzenesulfonyl chloride (tosyl chloride). Key steps include:

  • Reagent Ratios: Use a 1:1.2 molar ratio of alcohol to tosyl chloride to ensure complete conversion.
  • Base Selection: Pyridine or triethylamine is critical to neutralize HCl generated during the reaction.
  • Temperature Control: Maintain 0–5°C during reagent mixing to minimize side reactions, followed by gradual warming to room temperature.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield optimization (typically 70–85%) depends on anhydrous conditions and rigorous exclusion of moisture .

Q. How can this compound be characterized spectroscopically?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify the tosyl aromatic protons (δ 7.2–7.8 ppm, doublets), terminal alkyne proton (δ 1.8–2.1 ppm), and methyl group (δ 2.4 ppm).
    • ¹³C NMR: Confirm the sulfonate ester carbonyl (δ ~145 ppm) and alkyne carbons (δ 70–85 ppm).
  • IR Spectroscopy: Look for S=O stretches (1360–1180 cm⁻¹) and C≡C absorption (~2100 cm⁻¹).
  • Mass Spectrometry: ESI-MS or HRMS confirms the molecular ion peak (e.g., [M+Na]⁺ at m/z calculated for C₁₂H₁₂O₃S).
  • X-ray Crystallography (if crystals form): Resolve bond angles and torsional strain in the alkyne-sulfonate system .

Q. What reactivity patterns are expected from the tosyl and alkyne groups in this compound?

Methodological Answer:

  • Tosyl Group: Acts as a leaving group in nucleophilic substitutions (e.g., SN2 with amines or thiols) or elimination reactions (e.g., base-induced β-elimination to form alkenes).
  • Alkyne Group: Participates in click chemistry (Cu-catalyzed azide-alkyne cycloaddition) or Sonogashira coupling for carbon-carbon bond formation.
  • Competing Pathways: Steric hindrance from the bulky tosyl group may slow alkyne reactivity, requiring optimized catalysts (e.g., Pd/Cu for coupling) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when varying solvents or catalysts?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial design to isolate variables (e.g., solvent polarity, catalyst loading). For example, test DMF vs. THF with Pd(PPh₃)₄ vs. PdCl₂.
  • Data Analysis: Apply ANOVA to identify statistically significant factors. Contradictions often arise from solvent-catalyst interactions (e.g., DMF stabilizing Pd⁰ vs. THF favoring oxidative addition).
  • Case Study: highlights iterative testing to optimize Suzuki-Miyaura cross-coupling yields with analogous sulfonates .

Q. What role does this compound play in multicomponent reactions for heterocycle synthesis?

Methodological Answer:

  • Scaffold Building: The alkyne enables Huisgen cycloaddition with azides to form triazoles, while the tosyl group can be displaced by nucleophiles (e.g., amines) to generate fused heterocycles.
  • Example Protocol: Combine with benzyl azide (1.2 eq) and CuI (5 mol%) in DMF at 60°C for 12 hours, followed by amine displacement (e.g., piperidine) to yield triazole-piperidine hybrids. Monitor regioselectivity via LC-MS .

Q. How can computational modeling predict the regioselectivity of alkyne functionalization in this compound?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to model transition states for alkyne reactions (e.g., hydrogenation vs. cycloaddition).
  • Key Parameters: Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic attack sites.
  • Validation: Compare computed activation energies with experimental outcomes (e.g., preference for terminal vs. internal alkyne reactivity) .

Q. What stability challenges arise when storing this compound, and how can they be mitigated?

Methodological Answer:

  • Degradation Pathways: Hydrolysis of the sulfonate ester (accelerated by moisture) or alkyne oxidation.
  • Storage Protocol: Store under argon at –20°C with molecular sieves. Monitor purity via HPLC every 3 months.
  • Safety Data: emphasizes desiccants and inert atmospheres for sulfonate stability .

Q. How is this compound applied in synthesizing bioactive molecules, such as kinase inhibitors?

Methodological Answer:

  • Case Study: Use the tosyl group as a leaving group for nucleophilic aromatic substitution in pyrimidine-based inhibitors.
  • Stepwise Protocol:
    • Displace tosyl with a substituted amine (e.g., 4-aminopyridine) in DMSO at 80°C.
    • Perform click chemistry on the alkyne to append a pharmacophore (e.g., fluorophore for imaging).
  • Biological Validation: Screen derivatives in kinase assays (IC₅₀ determination) .

Q. What strategies address purification challenges due to byproducts in large-scale synthesis?

Methodological Answer:

  • Byproduct Identification: Use LC-MS to detect sulfonic acid (hydrolysis byproduct) or dimerized alkynes.
  • Optimized Workflow:
    • Extraction: Partition between dichloromethane and water to remove polar impurities.
    • Chromatography: Employ flash chromatography with gradient elution (hexane → ethyl acetate + 1% acetic acid).
  • Scale-Up Considerations: Replace column chromatography with recrystallization (e.g., ethanol/water) for cost efficiency .

Q. How should researchers validate contradictory spectral data (e.g., NMR shifts) for this compound?

Methodological Answer:

  • Cross-Validation: Compare experimental ¹H/¹³C NMR with computed spectra (e.g., ACD/Labs or ChemDraw predictions).
  • Crystallographic Correlation: Use X-ray data (e.g., torsion angles from ) to confirm spatial arrangement influencing chemical shifts.
  • Collaborative Analysis: Submit samples to multiple NMR facilities to rule out instrument-specific artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.